N-(2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]-6-oxo-1H-pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O3S2/c1-2-21-12-17-16-11(22-12)15-9(19)6-14-10(20)7-3-4-8(18)13-5-7/h3-5H,2,6H2,1H3,(H,13,18)(H,14,20)(H,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDXOZGMAFOSMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CNC(=O)C2=CNC(=O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of N-(2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide generally involves multiple steps:
The synthesis begins with the preparation of 5-(ethylthio)-1,3,4-thiadiazole through cyclization of ethylthiosemicarbazide in the presence of a strong acid.
This intermediate is then reacted with 2-amino-2-oxoethyl bromide under nucleophilic substitution conditions to form the key intermediate.
The final step involves coupling with 6-oxo-1,6-dihydropyridine-3-carboxamide under acidic conditions to yield the desired product.
Industrial production methods: In an industrial setting, this compound is produced using scalable batch or continuous flow processes. Key factors include maintaining stringent control over temperature, pressure, and reaction times to ensure high yield and purity.
Chemical Reactions Analysis
Types of reactions it undergoes: N-(2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can participate in a variety of chemical reactions, including:
Oxidation: : Transforming the ethylthio group into a sulfone or sulfoxide.
Reduction: : Reducing the thiadiazole ring to open it up.
Substitution: : Nucleophilic substitution on the pyridine ring or ethylthio group.
Common reagents and conditions used in these reactions
Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reducing agents such as lithium aluminum hydride or sodium borohydride.
Various nucleophiles for substitution reactions, including amines and halides.
Major products formed from these reactions: Depending on the type of reaction, products can include sulfoxide derivatives, substituted pyridines, and open-chain thiadiazole compounds.
Scientific Research Applications
Chemistry
Catalysis: : Utilized as a catalyst or catalyst precursor in organic synthesis.
Material Science: : Incorporated into polymers and advanced materials for enhanced properties.
Biology and Medicine
Drug Development: : Explored for its potential in designing new therapeutic agents due to its unique structural framework.
Biochemical Research: : Used as a probe to study enzyme-substrate interactions.
Industry
Agriculture: : Tested as a potential agrochemical for its bioactive properties.
Electronics: : Utilized in the development of advanced semiconductor materials.
Mechanism of Action
The mechanism of action for N-(2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide varies based on its application:
Biological Systems: : Interacts with specific enzymes or receptors, altering biochemical pathways.
Chemical Reactions: : Acts as a nucleophile or electrophile in synthetic reactions, facilitating the formation of desired products.
Molecular targets and pathways involved: In biological contexts, it may target enzymes such as kinases or receptors involved in cell signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogs:
CAS 868226-52-2: Structure: N-(4-amino-2-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide. Differences:
- Replaces the dihydropyridine ring with a dihydropyrimidinone core.
- Incorporates a furan-2-carboxamide substituent and an additional thioether linkage. Molecular Weight: 453.5 g/mol . Implications: The pyrimidinone ring may alter electronic properties and hydrogen-bonding capacity compared to the dihydropyridine in the target compound. The furan group could enhance aromatic stacking interactions in biological systems .
N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides (from ): Structure: Features a trichloroethyl group and phenylamino substitution on the thiadiazole ring. Synthetic Route: Cyclization using iodine and triethylamine, releasing atomic sulfur . Implications: The trichloroethyl group increases steric bulk and electron-withdrawing effects, which may reduce solubility compared to the target compound’s ethylthio group.
Comparative Data Table:
Research Findings and Implications
- Bioactivity Trends : The ethylthio-thiadiazole motif is common in antimicrobial and antitumor agents . The target compound’s dihydropyridine-carboxamide moiety may mimic NADH/NAD+ cofactors, suggesting possible enzyme inhibition roles.
- Synthetic Challenges: Unlike the iodine-mediated cyclization in , the target compound’s synthesis likely requires precise coupling of the amino-oxoethyl bridge, which may affect yield and scalability.
- Pharmacokinetics : The furan-containing analog (CAS 868226-52-2) has higher molecular weight and polarity, which might influence metabolic stability compared to the target compound .
Q & A
Basic: What are the common synthetic routes for preparing this compound?
The synthesis involves multi-step organic reactions. A typical approach includes:
- Step 1 : Condensation of precursors such as N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with hydrazine derivatives in acetonitrile under reflux (1–3 minutes) to form intermediate thiosemicarbazides.
- Step 2 : Cyclization of the intermediate in DMF using iodine and triethylamine, leading to the formation of the 1,3,4-thiadiazole ring via sulfur elimination .
- Purification : Flash chromatography (e.g., ethyl acetate/hexane mixtures) is commonly employed, with yields ranging from 37%–70% depending on substituents .
Advanced: How can reaction conditions be optimized to mitigate low yields during cyclization?
- Design of Experiments (DoE) : Use statistical models to test variables like temperature, solvent polarity (e.g., DMF vs. ethanol), and catalyst ratios (e.g., iodine concentration). For example, flow chemistry protocols have improved reproducibility in analogous diazomethane syntheses .
- Inert Atmosphere : Nitrogen or argon can prevent oxidation of sensitive intermediates, particularly in thiadiazole ring formation .
- Real-Time Monitoring : Techniques like in-situ NMR or HPLC track reaction progress, enabling timely adjustments .
Basic: Which analytical techniques confirm the compound’s structural integrity?
- Spectroscopy : 1H/13C NMR identifies functional groups (e.g., carboxamide NH at δ 10–12 ppm, thiadiazole C-S bonds at δ 160–170 ppm). IR confirms carbonyl stretches (~1650–1700 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-Ray Crystallography : Resolves bond angles and stereochemistry, critical for verifying regioselectivity in thiadiazole derivatives .
Advanced: How do electronic effects of substituents influence biological activity in related compounds?
- Electron-Withdrawing Groups (EWGs) : Chloro or nitro substituents enhance electrophilicity, improving interactions with enzyme active sites (e.g., antimicrobial activity in nitrothiazole analogs) .
- Electron-Donating Groups (EDGs) : Methoxy or ethoxy groups increase solubility but may reduce binding affinity. SAR studies on biphenyl-carboxamide derivatives show EDGs modulate logP values, affecting membrane permeability .
- Contradictions : Discrepancies in reported IC50 values (e.g., antifungal vs. anticancer assays) often stem from assay pH variations or cellular uptake differences. Standardized protocols (e.g., fixed pH buffers) reduce variability .
Advanced: What computational strategies predict reactivity or metabolic pathways?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the dihydropyridine ring’s electron-deficient nature correlates with susceptibility to nucleophilic attack .
- Molecular Dynamics (MD) : Simulates protein-ligand interactions (e.g., binding to cytochrome P450 enzymes) to forecast metabolic stability .
- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., CYP inhibition, BBB penetration) based on substituent effects .
Basic: What are the key challenges in scaling up synthesis for preclinical studies?
- Intermediate Stability : Thiosemicarbazide intermediates may degrade under prolonged heating. Short reflux times (<5 minutes) and low temperatures (<80°C) improve stability .
- Solvent Selection : Replace high-boiling solvents (e.g., DMF) with greener alternatives (e.g., acetonitrile/water mixtures) to simplify purification .
- Byproduct Management : Atomic sulfur (S8) generated during cyclization requires filtration or centrifugation to avoid side reactions .
Advanced: How can structural analogs resolve contradictions in reported mechanism of action?
- Proteomics Profiling : Use affinity chromatography or pull-down assays to identify binding partners in cell lysates, comparing results across analogs with varied substituents (e.g., ethoxyphenyl vs. chlorobenzyl groups) .
- Kinetic Studies : Measure inhibition constants (Ki) for enzyme targets (e.g., kinases) under standardized conditions to isolate substituent-specific effects .
- Crystallographic Overlays : Compare X-ray structures of ligand-enzyme complexes to pinpoint steric or electronic clashes caused by specific functional groups .
Basic: What purification methods ensure high purity for in vitro assays?
- Flash Chromatography : Use gradients of ethyl acetate/hexane (3:7 to 7:3) to separate polar byproducts .
- Recrystallization : Ethanol/water mixtures (1:1) yield crystals with >95% purity, verified by melting point analysis and HPLC .
- Size-Exclusion Chromatography : Removes high-MW impurities in multi-step syntheses .
Advanced: How do reaction solvent and pH affect thiadiazole ring stability?
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states during cyclization, while protic solvents (e.g., ethanol) may protonate intermediates, reducing yields .
- pH Control : Neutral to slightly basic conditions (pH 7–8) prevent acid-catalyzed degradation of the dihydropyridine ring. Buffered systems (e.g., phosphate buffer) maintain consistency in aqueous reactions .
Advanced: What strategies validate the compound’s selectivity in multi-target assays?
- Panel Screening : Test against a broad panel of receptors/enzymes (e.g., CEREP panels) to identify off-target interactions .
- CRISPR-Cas9 Knockout Models : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to distinguish specific vs. nonspecific interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
